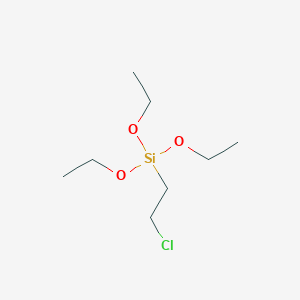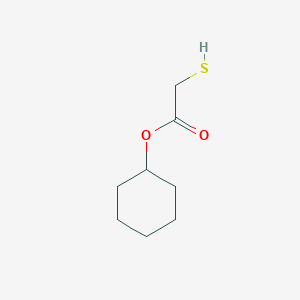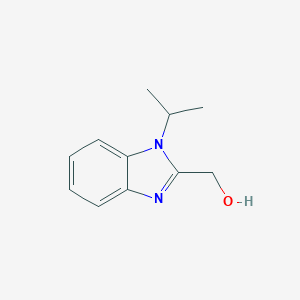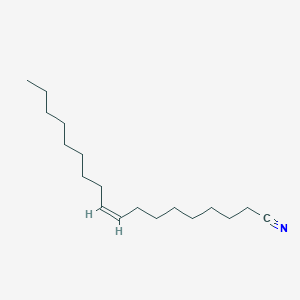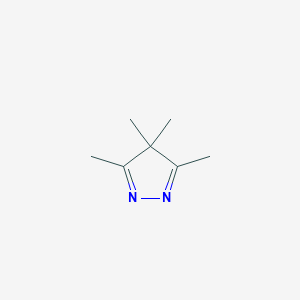
Pyrazole, 3,4,4,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 3,4,4,5-tetramethyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse applications in the fields of chemistry, biochemistry, and pharmacology. This compound has a unique molecular structure that makes it an essential building block for the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of Pyrazole, 3,4,4,5-tetramethyl- is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). Pyrazole, 3,4,4,5-tetramethyl- has also been shown to have antioxidant properties and can scavenge free radicals.
Effets Biochimiques Et Physiologiques
Pyrazole, 3,4,4,5-tetramethyl- has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress in cells. Pyrazole, 3,4,4,5-tetramethyl- has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 3,4,4,5-tetramethyl- has several advantages for lab experiments. This compound is readily available and can be synthesized through various methods. Pyrazole, 3,4,4,5-tetramethyl- is also stable and can be stored for long periods without degradation. However, Pyrazole, 3,4,4,5-tetramethyl- has some limitations for lab experiments. This compound can be toxic at high concentrations and can interfere with the activity of certain enzymes, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of Pyrazole, 3,4,4,5-tetramethyl-. One potential application is in the development of new pharmaceuticals. Pyrazole, 3,4,4,5-tetramethyl- has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential application is in the development of new catalysts for organic reactions. Pyrazole, 3,4,4,5-tetramethyl- has been shown to be an effective catalyst for various organic reactions, including the Michael addition and the Aldol reaction. Finally, Pyrazole, 3,4,4,5-tetramethyl- can be used as a ligand in coordination chemistry, making it a promising candidate for the development of new materials with unique properties.
Conclusion:
In conclusion, Pyrazole, 3,4,4,5-tetramethyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse applications in the fields of chemistry, biochemistry, and pharmacology. This compound has a unique molecular structure that makes it an essential building block for the synthesis of various organic compounds. Pyrazole, 3,4,4,5-tetramethyl- has several advantages for lab experiments, including its availability and stability. However, this compound also has some limitations, including its toxicity at high concentrations. There are several future directions for the use of Pyrazole, 3,4,4,5-tetramethyl-, including the development of new pharmaceuticals, catalysts, and materials.
Méthodes De Synthèse
Pyrazole, 3,4,4,5-tetramethyl- can be synthesized through various methods, including the reaction of 3,4,4,5-tetramethyl-1,2-diamine with 1,3-dicarbonyl compounds. The reaction of 3,4,4,5-tetramethyl-1,2-diamine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate yields Pyrazole, 3,4,4,5-tetramethyl-. Another method involves the reaction of 3,4,4,5-tetramethyl-1,2-diamine with α,β-unsaturated ketones in the presence of sodium hydride.
Applications De Recherche Scientifique
Pyrazole, 3,4,4,5-tetramethyl- has been extensively used in scientific research due to its diverse applications in the fields of chemistry, biochemistry, and pharmacology. This compound is an essential building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Pyrazole, 3,4,4,5-tetramethyl- has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Propriétés
Numéro CAS |
19078-32-1 |
|---|---|
Nom du produit |
Pyrazole, 3,4,4,5-tetramethyl- |
Formule moléculaire |
C7H12N2 |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
3,4,4,5-tetramethylpyrazole |
InChI |
InChI=1S/C7H12N2/c1-5-7(3,4)6(2)9-8-5/h1-4H3 |
Clé InChI |
AIHABYFCZQBWLH-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C1(C)C)C |
SMILES canonique |
CC1=NN=C(C1(C)C)C |
Autres numéros CAS |
19078-32-1 |
Synonymes |
3,4,4,5-Tetramethyl-4H-pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



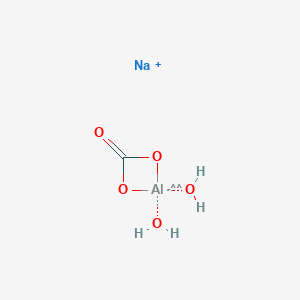
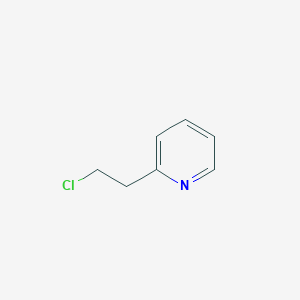
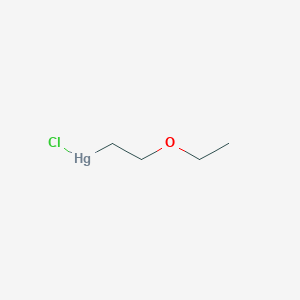
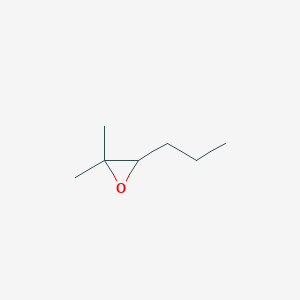
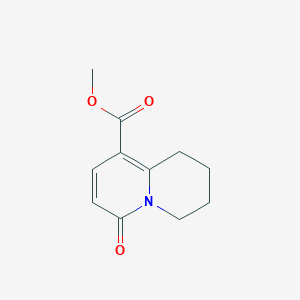
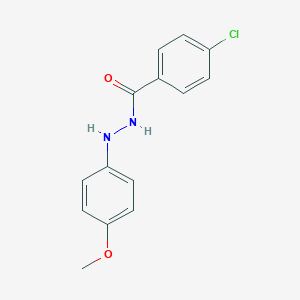
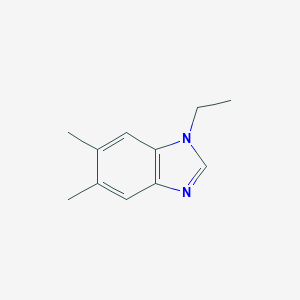
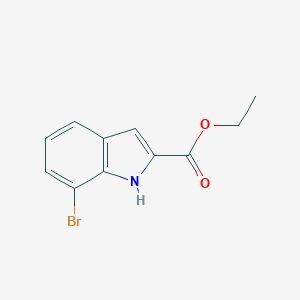
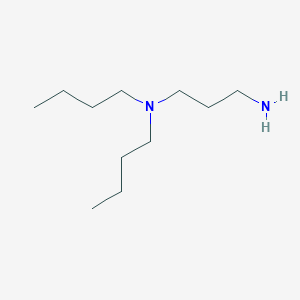
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)
